Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Description
Historical Context and Development
The synthesis of imidazo[1,2-a]pyridines dates to 1925, when Tschitschibabin first reported the cyclization of 2-aminopyridine with α-halogenated carbonyl compounds under high-temperature conditions. Early methods, though groundbreaking, suffered from low yields and harsh reaction parameters. Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate emerged as a derivative of interest in the late 20th century, with optimized protocols leveraging condensation reactions between 2-aminopyridine and ethyl chloroacetate. The development of copper-catalyzed three-component coupling reactions further streamlined access to substituted variants, enabling systematic exploration of its pharmacological potential.
Modern synthetic routes emphasize efficiency and functional group tolerance. For instance, microwave-assisted cyclization and transition-metal-free methodologies have reduced reaction times while improving yields. These advancements reflect broader trends in heterocyclic chemistry, where this compound serves as a model compound for studying regioselectivity and electronic effects in fused ring systems.
Significance in Heterocyclic Chemistry
As a bicyclic 5-6 heterocycle, this compound occupies a critical niche in drug discovery. The imidazo[1,2-a]pyridine scaffold is bioisosteric to purines, enabling interactions with biological targets such as kinases, G-protein-coupled receptors, and nucleic acids. The ethyl acetate moiety enhances solubility and modulates electronic properties, making the compound a versatile intermediate for derivatization.
Key contributions to heterocyclic chemistry include:
- Structural Diversity : The acetate group allows for facile functionalization at the C-2 position, enabling the synthesis of libraries for structure-activity relationship (SAR) studies.
- Catalytic Applications : Palladium-catalyzed cross-coupling reactions at the C-3 position demonstrate the compound’s utility in constructing complex architectures.
- Material Science : Conjugation with fluorophores or electron-deficient groups has enabled applications in organic electronics and sensing.
Position within the Imidazo[1,2-a]pyridine Family of Compounds
This compound is distinguished from other family members by its ester functionalization. Comparative analyses reveal how substituents influence physicochemical and biological properties:
The ethyl acetate group’s electron-donating nature stabilizes the imidazo[1,2-a]pyridine π-system, facilitating charge transfer in optoelectronic applications. In contrast, nitro or bromo substituents enhance electrophilic character, favoring interactions with biological nucleophiles.
Current Research Landscape and Applications
Recent studies highlight this compound as a scaffold for multitarget therapeutics:
- Antimalarial Agents : Derivatives exhibit sub-micromolar activity against Plasmodium falciparum by inhibiting β-hematin formation, a critical step in hemozoin detoxification. Molecular docking studies confirm interactions with heme propionate groups, underscoring its mechanism.
- Neuroprotective Compounds : Analogues demonstrate acetylcholinesterase (AChE) inhibition ($$ \text{IC}_{50} $$ values: 79–335 μM), with potential applications in Alzheimer’s disease.
- Anticancer Research : Brominated derivatives show cytotoxicity against lung and breast cancer cell lines, linked to tubulin polymerization inhibition.
In materials science, the compound’s fluorescence properties have been exploited in organic light-emitting diodes (OLEDs). Additionally, its metabolic stability and brain permeability make it a candidate for positron emission tomography (PET) tracers targeting amyloid plaques.
Properties
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPSGSLQYBSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445359 | |
| Record name | SBB018926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21755-34-0 | |
| Record name | SBB018926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-{imidazo[1,2-a]pyridin-2-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Description
Multicomponent reactions are widely used for the rapid assembly of the imidazo[1,2-a]pyridine scaffold. Typically, this involves the condensation of 2-aminopyridine, an aldehyde, and ethyl chloroacetate or related esters under acidic or basic catalysis.
Reaction Scheme
- 2-Aminopyridine + Aldehyde + Ethyl chloroacetate → Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
Advantages
- One-pot synthesis reduces purification steps.
- High atom economy and efficiency.
- Suitable for library synthesis in medicinal chemistry.
Purification and Characterization
- Purification is commonly achieved by column chromatography or recrystallization.
- Structural confirmation is done via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nucleophilic Substitution Using Ethyl Chloroacetate
Description
A common approach involves the reaction of an imidazo[1,2-a]pyridine derivative with ethyl chloroacetate under basic conditions to introduce the ethyl acetate side chain at the 2-position.
Typical Procedure
- Imidazo[1,2-a]pyridine is treated with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
- The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
- The mixture is stirred at elevated temperatures (e.g., 60–100 °C) for several hours.
Workup
- The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by silica gel chromatography.
Transition Metal-Catalyzed Coupling Reactions
Description
Palladium-catalyzed cross-coupling reactions have been employed to construct the imidazo[1,2-a]pyridine core or to functionalize it further. For example, Suzuki-Miyaura coupling using boronic acid derivatives of imidazo[1,2-a]pyridine intermediates can be used to introduce various substituents.
Example from Literature
- Preparation of imidazo[1,2-a]pyridine-6-boronic acid pinacol esters via palladium-catalyzed borylation of halogenated aminopyridines.
- Subsequent coupling with ethyl chloroacetate derivatives to yield the target compound.
Reaction Conditions
- Pd(dppf)Cl2 catalyst, potassium acetate base.
- Solvents such as 1,4-dioxane or ethylene glycol dimethyl ether/water mixtures.
- Reaction temperatures around 70–100 °C.
- Reaction times from 5 to 20 hours.
Advantages
- High yields (up to 90–95% for boronic ester intermediates).
- Scalability and suitability for industrial production.
- High purity of final products after chromatographic purification.
Continuous-Flow Synthesis
Description
Continuous-flow methods have been developed for the efficient synthesis of imidazo[1,2-a]pyridine derivatives, offering advantages in reaction control, safety, and scalability.
Process Highlights
- Use of microreactors or glass chip reactors with precise temperature control (100–150 °C).
- Sequential mixing of reagents such as pyridine-2-carboxylic acid derivatives, coupling agents (EDC/HOBt), and amines.
- Back pressure regulation to maintain reaction conditions.
- Extraction and purification steps integrated downstream.
Benefits
- Improved reaction yields and reproducibility.
- Reduced reaction times compared to batch processes.
- Potential for automation and high-throughput synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Multicomponent Reaction | 2-Aminopyridine, aldehyde, ethyl chloroacetate | Acid/base catalysis, reflux | Moderate to High | One-pot, efficient, simple setup | May require purification steps |
| Nucleophilic Substitution | Imidazo[1,2-a]pyridine, ethyl chloroacetate, base | 60–100 °C, aprotic solvent | Moderate | Straightforward, well-established | Requires handling of strong base |
| Pd-Catalyzed Coupling | Halogenated aminopyridine, pinacol diboron, Pd catalyst | 70–100 °C, inert atmosphere | High (90–95) | High yield, scalable | Requires expensive catalysts |
| Continuous-Flow Synthesis | Pyridine derivatives, coupling agents, amines | 100–150 °C, microreactor setup | Good | Fast, controlled, scalable | Requires specialized equipment |
Research Findings and Notes
- The nucleophilic substitution method using ethyl chloroacetate is the most direct and commonly used for introducing the ethyl acetate group at the 2-position of the imidazo[1,2-a]pyridine ring.
- Palladium-catalyzed borylation and subsequent coupling provide a versatile route to functionalized derivatives with high yields and purity, suitable for pharmaceutical scale-up.
- Continuous-flow synthesis offers a modern approach to improve reaction efficiency and safety, especially for complex heterocyclic compounds.
- Purification techniques such as column chromatography and recrystallization remain essential for obtaining analytically pure this compound.
- Spectroscopic methods including NMR and mass spectrometry are standard for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate
The synthesis of this compound typically involves the reaction of an imidazo[1,2-a]pyridine derivative with ethyl chloroacetate. Common methods for purification include column chromatography and recrystallization, with characterization performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Biological Activities
This compound exhibits a range of biological activities that make it a promising candidate for drug development:
Antimicrobial Properties:
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds show significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, this compound demonstrated inhibition zones and minimum inhibitory concentrations (MIC) as follows:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest its potential as an antimicrobial agent .
Anticancer Activity:
The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in cancer progression and inflammation . This mechanism positions this compound as a candidate for further development in cancer therapeutics.
Enzyme Inhibition:
this compound may also act as an enzyme inhibitor. It has shown potential in inhibiting specific kinases involved in cellular signaling pathways, which could be beneficial in treating various diseases .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
Study on Antimicrobial Efficacy:
A peer-reviewed study assessed the antimicrobial activity of this compound against multiple bacterial strains. The findings indicated that it possesses significant antibacterial properties, making it a viable candidate for antibiotic development .
Evaluation of Anticancer Properties:
Another research effort focused on synthesizing derivatives of this compound aimed at enhancing its anticancer efficacy. The study found that modifications to the compound could improve its potency against cancer cell lines .
Mechanism of Action
The mechanism of action of ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate derivatives vary based on substituents at positions 3, 6, or 8 of the imidazo[1,2-a]pyridine core or the acetate side chain. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Properties of Selected Derivatives
Key Observations :
Substituent Effects: Halogens (Cl, Br): Increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions. Chlorinated derivatives (e.g., 6-Cl) show distinct IR peaks for C-Cl bonds . Amino Groups (e.g., 5-NH₂): Introduce hydrogen-bonding capability, critical for biological activity .
Synthetic Utility : Brominated derivatives (e.g., 6-Br, 8-Br) are valuable intermediates for Suzuki-Miyaura couplings, enabling access to complex pharmacophores .
Spectral Trends :
- IR spectra for chloro derivatives show characteristic C-Cl stretches near 800 cm⁻¹ .
- Brominated analogs lack reported melting points, suggesting challenges in crystallization due to increased molecular flexibility.
Limitations: Limited data on melting points and detailed NMR/HRMS for some compounds restrict direct comparisons.
Biological Activity
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine moiety linked to an ethyl acetate group, with the molecular formula . The unique structure contributes to its diverse biological activities, making it a candidate for drug discovery.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including multicomponent reactions (MCR) and classical organic synthesis techniques. MCRs are particularly efficient as they allow for the generation of complex molecules in a single reaction step, enhancing yield and reducing waste .
Anti-inflammatory Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds often exhibit significant anti-inflammatory activity. For instance, studies have shown that certain analogs can inhibit tumor necrosis factor-alpha (TNF-α) production effectively. The most potent derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs .
Antimicrobial and Antiviral Effects
This compound has also been investigated for its antimicrobial and antiviral properties. Compounds sharing structural similarities have shown promising results against various pathogens, suggesting that this compound may possess similar capabilities .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies indicating that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation in cancer cell lines. For example, specific derivatives exhibited strong inhibitory effects on triple-negative breast cancer (TNBC) cell lines while sparing normal cells, highlighting their therapeutic potential .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of lipophilic groups | Increased anti-inflammatory potency |
| Substitution at position 4 | Enhanced binding affinity to biological targets |
| Alteration of ester functionality | Improved pharmacokinetic properties |
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Anti-TNF-α Activity : A study evaluated various derivatives for their ability to inhibit TNF-α production in vitro and in vivo. The most active compounds demonstrated significant reductions in inflammatory markers in animal models .
- Anticancer Efficacy : In vitro assays showed that specific derivatives could reduce cell viability in TNBC cell lines significantly while exhibiting minimal toxicity to non-cancerous cells .
- Antimicrobial Activity : Research assessed the antimicrobial effects of imidazo[1,2-a]pyridine derivatives against several bacterial strains, confirming their potential as broad-spectrum antimicrobial agents .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclocondensation reactions. A widely used method involves refluxing 2-aminopyridine with ethyl 4-chloroacetoacetate in ethanol, followed by hydrolysis and acidification to yield the compound . Another approach employs a one-pot three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature, though yields vary depending on substituents . Optimizing solvent choice (e.g., ethanol vs. dichloromethane) and catalysts (e.g., trimethyl aluminum) can improve yields to >80% .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the imidazo[1,2-a]pyridine core and acetate substituent .
- X-ray crystallography to resolve dihedral angles between the imidazo[1,2-a]pyridine ring and acetate group, as seen in studies where the acetic acid moiety is nearly coplanar (4° deviation) .
- HPLC for purity analysis, particularly when synthesizing derivatives for biological testing .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives, and how can researchers design assays to evaluate them?
Imidazo[1,2-a]pyridines exhibit antimicrobial, anticancer, and neurological activities (e.g., Zolpidem analogs). To assess bioactivity:
- Use cell viability assays (e.g., MTT) for cytotoxicity screening, as demonstrated in Pt(IV) derivative studies .
- Design fluorescence-based probes (e.g., IPPA) for imaging applications, leveraging the compound’s low cytotoxicity and cell permeability .
- Perform docking studies to predict interactions with targets like TSPO (translocator protein) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data or synthetic yields across studies?
Discrepancies in crystal structures (e.g., dihedral angles) or yields (e.g., 51% vs. 90% in alternative routes ) require:
Q. What strategies optimize catalytic efficiency in Friedel-Crafts acylations of imidazo[1,2-a]pyridines?
Advanced acylation at the C-3 position requires:
Q. How can computational methods (e.g., DFT) predict reactivity and guide derivative synthesis?
DFT studies enable:
- Charge distribution analysis to identify nucleophilic/electrophilic sites on the imidazo[1,2-a]pyridine core .
- Transition state modeling for reactions like amidation (e.g., trimethyl aluminum-mediated coupling with anilines) .
- Solvent effect simulations to optimize reaction kinetics .
Q. What methodologies improve the purification of this compound derivatives?
- Column chromatography with gradients of ethyl acetate/hexane for non-polar derivatives.
- Recrystallization from ethanol/water mixtures, as used in isolating the hydrochloride salt .
- Ion-exchange chromatography for charged derivatives (e.g., carboxylates) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
